Propionic acid, 3-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)-, ethyl ester
CAS No.: 21271-36-3
Cat. No.: VC17311372
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21271-36-3 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.3 g/mol |
| IUPAC Name | ethyl 3-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxypropanoate |
| Standard InChI | InChI=1S/C18H17N3O4/c1-2-24-15(22)8-11-25-17-16(13-6-4-3-5-7-13)18(23)21-10-9-19-12-14(21)20-17/h3-7,9-10,12H,2,8,11H2,1H3 |
| Standard InChI Key | OWYKTCYALBVFTH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound features a pyrazino[1,2-a]pyrimidine core substituted at position 2 with a 3-(ethoxycarbonyl)propoxy group and at position 3 with a phenyl ring (Figure 1). The pyrazino[1,2-a]pyrimidine system is a fused bicyclic heterocycle comprising six-membered pyrimidine and five-membered pyrazine rings, which confer rigidity and planar geometry to the molecule. The ester functional group at the propionic acid moiety enhances lipid solubility, potentially improving membrane permeability in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 339.3 g/mol | |
| CAS Registry Number | 21271-36-3 | |
| Solubility (Predicted) | Low water solubility |
Synthesis and Structural Optimization
General Synthetic Routes
The synthesis of propionic acid derivatives linked to pyrazino[1,2-a]pyrimidine typically involves multi-step protocols:
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Heterocycle Formation: Constructing the pyrazino[1,2-a]pyrimidine core via cyclocondensation reactions. For example, aminopyrazoles may react with malonic acid derivatives to form the bicyclic system .
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Esterification: Introducing the propionic acid ethyl ester moiety through nucleophilic substitution or coupling reactions.
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Functionalization: Attaching the phenyl group at position 3 using Suzuki-Miyaura or Ullmann-type cross-coupling reactions .
Table 2: Representative Synthesis Steps for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclocondensation | Diethyl malonate, NaOEt | 89% | |
| 2 | Chlorination | PCl, POCl | 61% | |
| 3 | Nucleophilic Substitution | Morpholine, KCO | 94% |
Challenges in Synthesis
Key hurdles include regioselectivity in heterocycle functionalization and steric hindrance from the phenyl group, which may necessitate high-temperature conditions or specialized catalysts. Purification of intermediates often requires column chromatography due to the polarity differences between reactants and products .
Biological Activities and Mechanisms
Hypothesized Pharmacological Effects
Although direct biological data for this compound are scarce, structural analogs demonstrate:
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Antimicrobial Activity: Pyrazino[1,2-a]pyrimidine derivatives inhibit bacterial DNA gyrase and fungal lanosterol demethylase.
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Anticancer Potential: Similar compounds interfere with PI3Kδ signaling, a pathway critical in cell proliferation and survival .
Structure-Activity Relationships (SAR)
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Pyrazino[1,2-a]pyrimidine Core: Essential for target binding; electron-withdrawing groups at position 4 enhance stability .
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Phenyl Substituent: Hydrophobic interactions with enzyme pockets improve potency.
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Ester Group: Increases bioavailability but may require metabolic activation to the free acid for full activity.
Future Research Directions
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